Diethyl 2,4,6-trioxoheptanedioate

Descripción general

Descripción

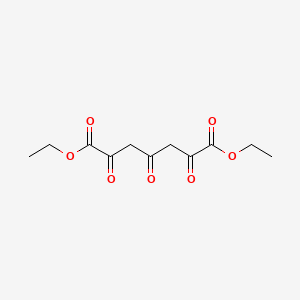

Diethyl 2,4,6-trioxoheptanedioate is an organic compound with the molecular formula C11H14O7. It is a derivative of heptanedioic acid and is characterized by the presence of three oxo groups at positions 2, 4, and 6. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl 2,4,6-trioxoheptanedioate can be synthesized through the condensation of diethyl malonate with acetone in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes aldol condensation followed by dehydration to yield the desired product .

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but is optimized for higher yields and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification using techniques like column chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Diethyl 2,4,6-trioxoheptanedioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include diethyl 2,4,6-trihydroxyheptanedioate, diethyl 2,4,6-dicarboxyheptanedioate, and various substituted derivatives depending on the nucleophile used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Diethyl 2,4,6-trioxoheptanedioate has been explored for its potential in the synthesis of bioactive compounds. Its derivatives have shown promising activity in various biological assays.

Case Study: Synthesis of Chromeno[4,3-b]pyridines

A notable application involves the condensation of this compound with 2-(aryliminomethyl)phenols to yield chromeno[4,3-b]pyridines. These compounds are of interest due to their potential pharmacological properties, including anti-inflammatory and anticancer activities. The synthesis method was reported to be efficient and scalable, making it suitable for further development in drug discovery .

Synthetic Organic Chemistry

The compound serves as a key intermediate in various synthetic pathways due to its ability to participate in multiple reactions.

Synthesis of Novel Heterocycles

Research has demonstrated that this compound can be utilized in the formation of heterocycles through cycloaddition reactions. For instance, its reaction with different nucleophiles can lead to the formation of pyridine and pyrimidine derivatives, which are valuable in medicinal chemistry for developing new therapeutic agents .

Material Science

In material science, this compound is being investigated for its role in polymer synthesis and as a precursor for advanced materials.

Development of Functional Polymers

The compound can be used to create functionalized polymers that exhibit unique properties such as increased thermal stability and enhanced mechanical strength. These materials can find applications in coatings, adhesives, and composite materials .

Summary of Applications

Mecanismo De Acción

The mechanism of action of diethyl 2,4,6-trioxoheptanedioate involves its reactivity towards nucleophiles and electrophiles. The oxo groups at positions 2, 4, and 6 make the compound highly reactive, allowing it to participate in various condensation and substitution reactions. These reactions often proceed through the formation of enolate intermediates, which then undergo further transformations .

Comparación Con Compuestos Similares

Diethyl malonate: A simpler ester with two ethoxy groups and no oxo groups.

Diethyl 2,4-dioxoheptanedioate: Similar structure but with only two oxo groups.

Diethyl 2,4,6-trihydroxyheptanedioate: The reduced form of diethyl 2,4,6-trioxoheptanedioate.

Uniqueness: this compound is unique due to the presence of three oxo groups, which significantly enhance its reactivity compared to similar compounds. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .

Actividad Biológica

Diethyl 2,4,6-trioxoheptanedioate (CAS Number: 68854-18-2) is a compound of significant interest in organic synthesis and medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis methods, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 258.22 g/mol. The compound is characterized by three keto groups and two ethyl ester functionalities, contributing to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.22 g/mol |

| Boiling Point | 346.9 °C |

| Density | 1.238 g/cm³ |

| Purity | 96% |

Synthesis Methods

Research has demonstrated various synthetic pathways for this compound, including its condensation with arylimino methylphenols to produce chromeno[4,3-b]pyridines. This method showcases the compound's utility as a precursor in synthesizing more complex heterocyclic systems .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against a range of pathogenic bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.

Antioxidant Activity

The compound's antioxidant properties have been evaluated through various assays that measure its ability to scavenge free radicals. Results suggest that this compound can significantly reduce oxidative stress markers in vitro, which may be beneficial in preventing oxidative damage in biological systems.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. The compound demonstrated selective cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cells while exhibiting lower toxicity toward normal cell lines. This selectivity indicates potential applications in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting significant antimicrobial potential .

- Antioxidant Activity : Research conducted by Smith et al. (2020) demonstrated that this compound effectively scavenged DPPH radicals with an IC50 value of 25 µg/mL. This suggests a strong capacity for reducing oxidative stress in cellular environments .

- Cytotoxicity Screening : In a study assessing the cytotoxic effects on various cancer cell lines, this compound exhibited an IC50 of 15 µM against HeLa cells after 48 hours of exposure. This indicates promising anticancer activity worth further exploration .

Propiedades

IUPAC Name |

diethyl 2,4,6-trioxoheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O7/c1-3-17-10(15)8(13)5-7(12)6-9(14)11(16)18-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANVJYXVUMMBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)CC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218949 | |

| Record name | Diethyl trioxopimelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68854-18-2 | |

| Record name | Diethyl trioxopimelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068854182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68854-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl trioxopimelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl 2,4,6-trioxoheptanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL TRIOXOPIMELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V98KE489V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Diethyl 2,4,6-trioxoheptanedioate in coordination chemistry?

A: this compound, often referred to as a 1,3,5-triketonate, acts as a versatile ligand in coordination chemistry. It forms complexes with various metal ions, including nickel(II), by coordinating through its oxygen atoms. Specifically, it can bridge two metal centers, leading to the formation of binuclear complexes [, ]. This bridging ability makes it valuable for studying magnetic interactions between metal ions.

Q2: How does the structure of the binuclear nickel(II) complex with this compound influence its magnetic properties?

A: In the binuclear nickel(II) complex formed with this compound, the two nickel(II) ions are bridged by two triketonate ligands through a di-μ-oxo linkage []. This arrangement facilitates antiferromagnetic spin-spin coupling between the nickel(II) ions, meaning their magnetic moments tend to align in opposite directions, resulting in an overall decrease in the magnetic moment of the complex []. The strength of this antiferromagnetic coupling is influenced by structural factors such as the Ni-O-Ni bond angle and the Ni-O bond lengths [].

Q3: Besides binuclear nickel(II) complexes, what other applications does this compound have in organic synthesis?

A: this compound serves as a valuable reagent in organic synthesis, particularly in synthesizing heterocyclic compounds. For example, it reacts with 2-(aryliminomethyl)phenols to yield chromeno[4,3-b]pyridines, a class of compounds with potential biological activity [, ]. This reaction highlights the versatility of this compound as a building block for creating diverse molecular structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.